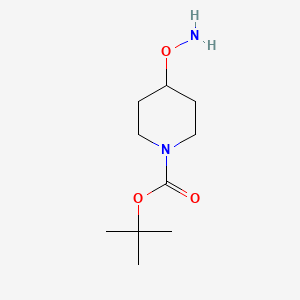
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is 1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(5-7-12)15-11/h8H,4-7,11H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.It has a molecular weight of 216.28 g/mol . The compound is typically stored at a temperature of 4°C .
Wissenschaftliche Forschungsanwendungen
PROTAC Linker Development
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound’s structure allows for the incorporation of rigidity into the linker region, which can significantly impact the 3D orientation of the bifunctional protein degraders and optimize drug-like properties .
Targeted Protein Degradation
The compound serves as a crucial building block in targeted protein degradation strategies. By facilitating the connection between ubiquitin ligases and target proteins, it enables the design of molecules that can selectively degrade disease-related proteins, offering a promising approach for treating various diseases .
Research on Tuberculosis
This compound has been identified as part of a process that generates a proton motive force essential for the survival of Mycobacterium tuberculosis under hypoxic conditions. This research is crucial for understanding and combating tuberculosis, as the bacterium’s ability to survive in low-oxygen environments within infected granulomas is a significant challenge in treatment .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate | |
CAS RN |
867034-25-1 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


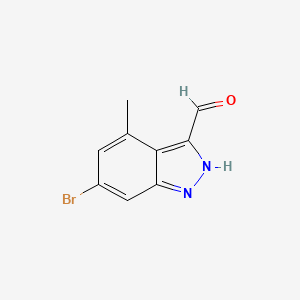
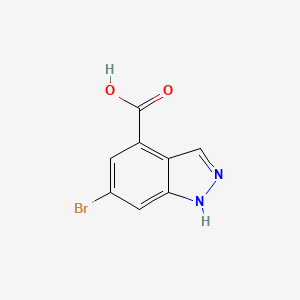
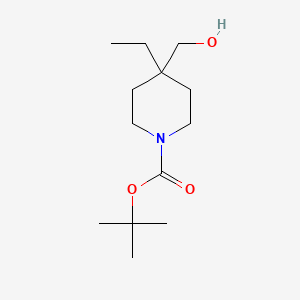


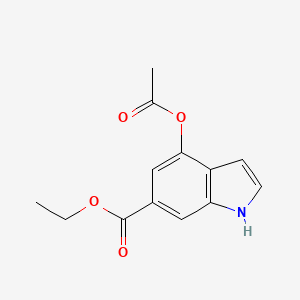


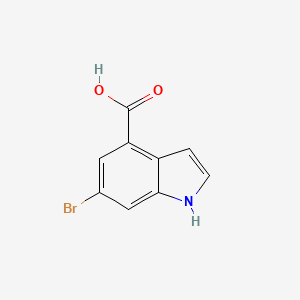

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)